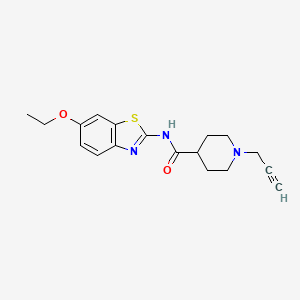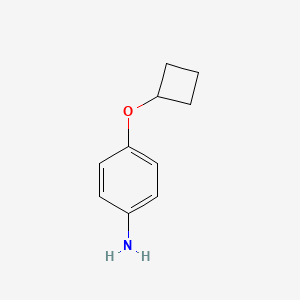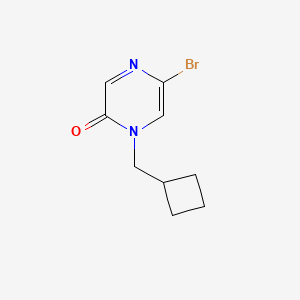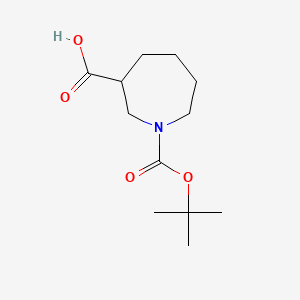![molecular formula C8H5N3OS2 B2897706 5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one CAS No. 477889-23-9](/img/structure/B2897706.png)
5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-thioxo-5,6-dihydroimidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one, commonly known as TDZ, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TDZ is a synthetic plant growth regulator that has been used in the agricultural industry to improve crop yield and quality. However, its applications are not limited to the agricultural industry, and it has been extensively studied for its potential use in the medical and pharmaceutical industries.
作用機序
The mechanism of action of TDZ is not fully understood, but it is believed to involve the inhibition of cytokinin oxidase, an enzyme that catalyzes the degradation of cytokinins, which are plant hormones that regulate cell division and differentiation. By inhibiting cytokinin oxidase, TDZ increases the concentration of cytokinins, leading to increased cell division and differentiation.
Biochemical and Physiological Effects:
TDZ has been shown to have various biochemical and physiological effects, including increased shoot proliferation, root formation, and callus induction in plants. TDZ has also been shown to induce somatic embryogenesis in various plant species. In addition, TDZ has been shown to exhibit anti-tumor and anti-inflammatory properties in various studies.
実験室実験の利点と制限
TDZ has several advantages for lab experiments, including its ability to induce somatic embryogenesis in various plant species, which can be useful for plant tissue culture and genetic engineering. TDZ also has a relatively low toxicity, making it safe to handle in the laboratory. However, TDZ has some limitations, including its high cost and limited availability.
将来の方向性
There are several future directions for the study of TDZ, including its potential use in cancer treatment, the development of new synthesis methods, and the investigation of its mechanism of action. Additionally, the use of TDZ in plant tissue culture and genetic engineering can be further explored to improve crop yield and quality. Further studies are also needed to investigate the safety and toxicity of TDZ in various applications.
In conclusion, TDZ is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TDZ has been extensively studied for its potential use in the medical and pharmaceutical industries, and its mechanism of action and biochemical and physiological effects have been investigated. TDZ has several advantages for lab experiments, including its ability to induce somatic embryogenesis in various plant species, but it also has limitations, including its high cost and limited availability. There are several future directions for the study of TDZ, and further research is needed to fully understand its potential applications.
合成法
TDZ can be synthesized through various methods, including the reaction of 2-aminothiophenol and 2-cyanoacetamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form TDZ. Another method involves the reaction of 2-thiouracil and ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form TDZ.
科学的研究の応用
TDZ has been extensively studied for its potential applications in various fields, including the medical and pharmaceutical industries. TDZ has been shown to exhibit anti-tumor activity, and studies have been conducted to investigate its potential use in cancer treatment. TDZ has also been shown to have anti-inflammatory properties, and studies have been conducted to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
7-sulfanylidene-10-thia-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1,8,11-trien-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS2/c12-5-3-11-6(9-5)4-1-2-14-7(4)10-8(11)13/h1-2H,3H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYYHTYQUIYTIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C3C=CSC3=NC(=S)N21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7,8-Trimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897625.png)

![1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2897627.png)
![3-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl}-4-(2-methoxyethoxy)-N-methyl-N-propylbenzene-1-sulfonamide](/img/structure/B2897628.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide](/img/structure/B2897629.png)
![1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea](/img/structure/B2897631.png)

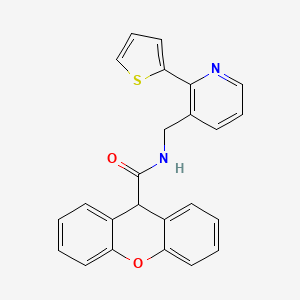
![2,2-difluoro-2-(4-fluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2897637.png)
